molecular formula C9H6INO B15358498 6-Iodo-7-quinolinol

6-Iodo-7-quinolinol

Cat. No.: B15358498
M. Wt: 271.05 g/mol
InChI Key: SOTHIBMYVSKBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-7-quinolinol is a halogenated quinoline derivative characterized by an iodine substituent at position 6 and a hydroxyl group at position 6. Halogenated quinolines are notable for their applications in medicinal chemistry, catalysis, and materials science due to their electronic and steric effects .

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodoquinolin-7-ol

InChI

InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H

InChI Key

SOTHIBMYVSKBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodo-7-quinolinol can be synthesized through several methods, including the iodination of quinolinol derivatives. One common approach involves the reaction of 7-quinolinol with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-7-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at the iodine or other positions on the quinoline ring.

Scientific Research Applications

6-Iodo-7-quinolinol has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential antimicrobial and antifungal properties.

  • Medicine: Investigated for its use in developing new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Iodo-7-quinolinol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Iodo-7-methoxyisoquinoline (), 6-Nitro-8-quinolinol (), 7-Chloro-5-iodo-8-quinolinol (), and 7-Quinolinol ():

Compound Molecular Formula Molecular Weight Substituents (Positions) pKa (Predicted) Key Features
6-Iodo-7-methoxyisoquinoline C10H8INO 285.08 I (6), OCH3 (7) 5.11 Methoxy group enhances lipophilicity
6-Nitro-8-quinolinol C9H6N2O3 190.16 NO2 (6), OH (8) N/A Strong electron-withdrawing nitro group
7-Chloro-5-iodo-8-quinolinol C9H5ClINO 305.50 Cl (7), I (5), OH (8) N/A Dual halogenation for enhanced bioactivity
7-Quinolinol (Parent) C9H7NO 145.16 OH (7) N/A Baseline for comparing substituent effects

Key Observations:

  • Halogen Effects: The iodine atom in 6-Iodo-7-methoxyisoquinoline contributes to its high molecular weight (285.08) and density (1.75 g/cm³), which may influence solubility and reactivity .
  • Functional Groups: The methoxy group in 6-Iodo-7-methoxyisoquinoline raises its pKa to 5.11, suggesting moderate acidity compared to hydroxyl-bearing analogs like 7-Quinolinol, which likely has a lower pKa .
  • Electron Effects: The nitro group in 6-Nitro-8-quinolinol strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to iodine’s weak deactivation (+R effect) .

Stability and Handling

  • 6-Iodo-7-methoxyisoquinoline requires storage at room temperature in a dry, sealed environment due to sensitivity to moisture .

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